molecular formula C15H17ClN2OS B4521610 3-(4-chloro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one

3-(4-chloro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one

Cat. No.: B4521610
M. Wt: 308.8 g/mol
InChI Key: GXURPDCWPWOSNC-UHFFFAOYSA-N
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Description

3-(4-chloro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one is a synthetic organic compound that features a unique combination of indole, thiomorpholine, and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Indole Core: Starting with an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other suitable methods.

    Chlorination: The indole core can be chlorinated using reagents like thionyl chloride or N-chlorosuccinimide under controlled conditions.

    Thiomorpholine Introduction: The thiomorpholine ring can be introduced through nucleophilic substitution reactions, using thiomorpholine and an appropriate leaving group on the indole derivative.

    Final Coupling: The final step involves coupling the chlorinated indole derivative with a propanone moiety, possibly through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole core could play a role in binding to biological targets, while the thiomorpholine ring might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one: Lacks the chloro group, which might affect its reactivity and biological activity.

    3-(4-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one: Similar structure with a bromo group instead of chloro, potentially leading to different reactivity.

    3-(4-chloro-1H-indol-1-yl)-1-(piperidin-4-yl)propan-1-one: Contains a piperidine ring instead of thiomorpholine, which could influence its chemical properties and applications.

Uniqueness

The presence of the chloro group and thiomorpholine ring in 3-(4-chloro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one makes it unique compared to similar compounds. These functional groups can significantly impact the compound’s reactivity, solubility, and potential biological activity.

Properties

IUPAC Name

3-(4-chloroindol-1-yl)-1-thiomorpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c16-13-2-1-3-14-12(13)4-6-17(14)7-5-15(19)18-8-10-20-11-9-18/h1-4,6H,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXURPDCWPWOSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CCN2C=CC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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